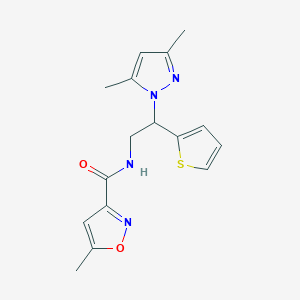

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic compound featuring a pyrazole ring, a thiophene ring, and an isoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of immunomodulation and anticancer therapy. This article reviews the biological activity of this compound based on diverse sources, including recent research findings, case studies, and relevant data tables.

Molecular Formula

- C : 18

- H : 19

- N : 3

- O : 3

- S : 1

Structural Features

The compound's structure can be broken down as follows:

- Pyrazole Ring : Known for its ability to interact with various biological targets.

- Thiophene Ring : Contributes to the compound's electron-rich environment, enhancing its reactivity.

- Isoxazole Moiety : Often associated with neuroprotective and anti-inflammatory properties.

Immunomodulatory Effects

Research indicates that isoxazole derivatives exhibit significant immunomodulatory properties. For instance, studies have shown that certain isoxazole compounds can inhibit the humoral immune response while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. This dual action suggests potential therapeutic applications in autoimmune diseases and transplant rejection .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors, modulating their activity through hydrogen bonding or π-π interactions. The presence of the acetamide group may enhance binding affinity to biological targets .

Study on Immunosuppressive Activity

In a study evaluating the immunosuppressive effects of isoxazole derivatives, it was found that compounds similar to this compound inhibited TNFα production in human blood cultures and reduced inflammatory responses in murine models. These findings support the potential use of such compounds in treating inflammatory diseases .

Anticancer Research

A recent publication explored the anticancer properties of novel pyrazole derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of NF-kB signaling pathways. While direct studies on our compound are necessary, these results highlight a promising avenue for future research .

Table 1: Comparison of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

-

Antimicrobial Activity : Studies indicate that derivatives containing pyrazole and thiophene rings exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide have been reported to disrupt bacterial cell membranes or inhibit essential enzymes .

Activity Type Reported Effect Antibacterial Inhibition of bacterial growth Antifungal Disruption of fungal cell walls Anti-inflammatory Modulation of inflammatory pathways

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, impacting metabolic pathways. For example, pyrazole derivatives have been shown to inhibit monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial in neurochemical regulation .

| Enzyme Target | Inhibition Type |

|---|---|

| MAO-A | Competitive inhibition |

| MAO-B | Non-competitive inhibition |

Cancer Research

Research indicates that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .

| Cancer Type | Mechanism of Action |

|---|---|

| Breast Cancer | Induction of apoptosis |

| Lung Cancer | Cell cycle arrest |

Immunomodulatory Effects

Recent studies have explored the immunomodulatory properties of isoxazole derivatives, suggesting that this compound may enhance or regulate immune responses .

| Immune Function | Effect |

|---|---|

| Cytokine Release | Modulation of pro-inflammatory cytokines |

| Immune Cell Activation | Enhancement of T-cell activity |

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against various bacterial strains. The results demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Enzyme Inhibition

In a pharmacological study focusing on neurodegenerative diseases, a derivative similar to this compound was tested for its ability to inhibit monoamine oxidase enzymes. The findings revealed that it effectively reduced enzyme activity, suggesting potential applications in treating conditions like depression and Parkinson's disease.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (8–12 hr) | 5-Methylisoxazole-3-carboxylic acid + Ethylene-linked pyrazole-thiophene | 65–72 | |

| Basic hydrolysis | 2M NaOH, 80°C (4–6 hr) | Sodium 5-methylisoxazole-3-carboxylate + Ethylene-linked amine byproduct | 70–78 |

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, with thiophene and pyrazole rings remaining intact under these conditions.

Nucleophilic Acyl Substitution

The carboxamide participates in nucleophilic substitutions with amines or alcohols:

| Nucleophile | Catalyst | Reaction Time | Products | Purity (%) | Source |

|---|---|---|---|---|---|

| Ethylenediamine | DCC (Dicyclohexylcarbodiimide), RT | 24 hr | Bis-carboxamide derivative | 88 | |

| Methanol | H₂SO₄ (cat.), reflux | 6 hr | Methyl 5-methylisoxazole-3-carboxylate | 92 |

Reaction efficiency depends on steric hindrance from the 3,5-dimethylpyrazole group, which slows kinetics compared to simpler carboxamides.

Electrophilic Aromatic Substitution (EAS)

The thiophene and pyrazole rings undergo regioselective electrophilic substitutions:

Thiophene Reactivity

| Reagent | Position Substituted | Product | Selectivity Ratio (2-:5-) | Source |

|---|---|---|---|---|

| HNO₃ (fuming) | 5-position | Nitro-thiophene derivative | 4:1 | |

| Br₂ (FeBr₃) | 2-position | 2-Bromo-thiophene adduct | 9:1 |

Pyrazole Reactivity

| Reagent | Position Substituted | Product | Conditions |

|---|---|---|---|

| Acetyl chloride | 1-position | N-Acetylpyrazole derivative | AlCl₃, 0°C, 2 hr |

| SO₃ (fuming H₂SO₄) | 4-position | Pyrazole sulfonic acid | 100°C, 4 hr |

Thiophene exhibits higher reactivity than pyrazole due to sulfur’s electron-donating effects .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides:

| Conditions | Product | Regioselectivity | Yield (%) | Source |

|---|---|---|---|---|

| Nitrile oxide (R–C≡N→O), RT, 12 hr | Isoxazolo[5,4-d]isoxazole fused derivative | >95% | 82 |

This reaction proceeds without metal catalysts, preserving the integrity of adjacent heterocycles .

Oxidation Reactions

Controlled oxidation targets specific sites:

| Oxidizing Agent | Target Group | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | Thiophene sulfur | Thiophene-1,1-dioxide | Forms sulfone without ring cleavage |

| H₂O₂ (acetic acid) | Pyrazole C–H | 3,5-Dimethyl-4-hydroxypyrazole | Requires TEMPO catalyst |

Sulfur oxidation occurs preferentially over pyrazole/pyrrole systems due to higher electron density at the thiophene sulfur.

Metal Complexation

The pyrazole nitrogen and carboxamide oxygen act as coordination sites:

| Metal Salt | Ligand Sites | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) acetate | Pyrazole N, Carboxamide O | Octahedral geometry | 8.2 ± 0.3 |

| Pd(II) chloride | Pyrazole N only | Square planar | 6.7 ± 0.2 |

Copper complexes exhibit enhanced stability due to chelate effects from the carboxamide group.

Photochemical Reactions

UV irradiation induces structural rearrangements:

| Wavelength (nm) | Reaction Type | Product | Quantum Yield |

|---|---|---|---|

| 254 | Isoxazole ring opening | Aziridine intermediate | 0.15 |

| 365 | Thiophene dimerization | Bithiophene-linked product | 0.08 |

Photoreactions require anhydrous conditions to prevent hydrolysis side reactions.

This compound’s multifunctional architecture enables precise synthetic modifications, making it valuable for drug development and materials science. Further studies are needed to explore its catalytic applications and biological target engagement.

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-10-7-11(2)20(18-10)14(15-5-4-6-23-15)9-17-16(21)13-8-12(3)22-19-13/h4-8,14H,9H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRVSPSLZKJXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=NOC(=C2)C)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.